N-Cyclohexyl-4-(3,4,5-trimethoxybenzyl)-1-piperazinecarboxamide is a synthetic compound belonging to the class of piperazinecarboxamides. It is a white crystalline powder. This compound has been investigated for its pharmacological activities, particularly its interaction with sigma receptors in the brain [].
While specific synthesis protocols for N-Cyclohexyl-4-(3,4,5-trimethoxybenzyl)-1-piperazinecarboxamide are not detailed in the provided papers, a related compound, 4-[3-(4-fluorobenzoyl)propyl]-N-cyclohexyl-1-piperazinecarboxamide hydrochloride (FG5803), was synthesized and its pharmacological activities were compared to clozapine and haloperidol []. This suggests a potential route for synthesizing N-Cyclohexyl-4-(3,4,5-trimethoxybenzyl)-1-piperazinecarboxamide, potentially involving similar reactions with a 3,4,5-trimethoxybenzyl moiety instead of the 3-(4-fluorobenzoyl)propyl group.
The molecular structure of N-Cyclohexyl-4-(3,4,5-trimethoxybenzyl)-1-piperazinecarboxamide contains a piperazine ring substituted at the 1-position with a cyclohexylcarboxamide group and at the 4-position with a 3,4,5-trimethoxybenzyl group. The presence of the trimethoxybenzyl group suggests potential for engaging in interactions with biological targets, as observed with similar trimethoxybenzyl-containing compounds like trimethoprim [, , , , , , , , , , , , ].
The primary application of N-Cyclohexyl-4-(3,4,5-trimethoxybenzyl)-1-piperazinecarboxamide, as identified in the provided papers, is in scientific research investigating its potential as an anti-ulcer agent. Specifically, it has demonstrated selective binding affinity for sigma receptors in guinea pig brain membranes []. This finding suggests potential therapeutic applications in conditions where sigma receptors are implicated, such as gastric ulcers. Further research is needed to explore its efficacy and safety profile in preclinical and clinical settings.
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 16903-37-0
CAS No.: